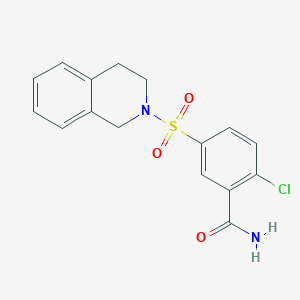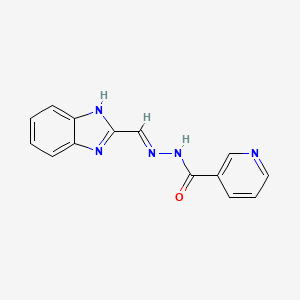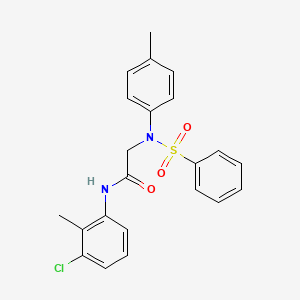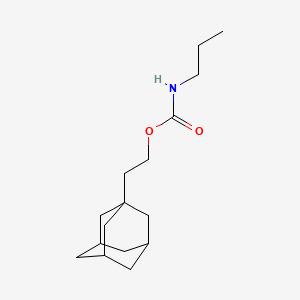![molecular formula C18H17N5O3S B6084827 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B6084827.png)
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide, also known as Compound K, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a derivative of ginsenoside, a natural product found in the roots of Panax ginseng. Compound K has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K is not fully understood. However, studies have shown that N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K exerts its biological effects by modulating various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have also demonstrated the anti-cancer and neuroprotective effects of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K. In addition, N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K in lab experiments is its high purity and stability. N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K can be synthesized in large quantities, making it readily available for research purposes. However, one limitation of using N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K is its relatively high cost compared to other compounds. In addition, the mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K. One potential area of research is the development of novel synthetic methods for the production of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K. Another area of research is the investigation of the molecular targets of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K and its downstream effects. Furthermore, the potential therapeutic applications of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders, should be further explored.
Synthesemethoden
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K is synthesized from ginsenoside, which is extracted from the roots of Panax ginseng. The extraction process involves the use of solvents, such as ethanol and water, to isolate the ginsenoside. The ginsenoside is then subjected to hydrolysis, which breaks down the sugar moieties attached to the compound. The resulting aglycone is then converted to N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K via a series of chemical reactions, including methylation, sulfonation, and nitration.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In addition, N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide K has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-12-10-13(2)21-18(20-12)23-27(25,26)16-7-5-15(6-8-16)22-17(24)14-4-3-9-19-11-14/h3-11H,1-2H3,(H,22,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSGQZJXUQPWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6084748.png)

![ethyl 5-ethyl-4-phenyl-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B6084765.png)

![ethyl 4-({methyl[1-(2-phenylethyl)-3-piperidinyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6084780.png)

![tert-butyl 2-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B6084793.png)
![6-tert-butyl-4-[(4-hydroxy-3-methoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B6084800.png)

![2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone](/img/structure/B6084834.png)

![2-(3-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B6084849.png)
![(2,5-difluorophenyl){1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6084854.png)
![[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid](/img/structure/B6084855.png)